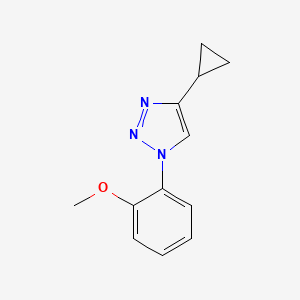
4-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
Preparation Methods
The synthesis of 4-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,3-triazole typically involves a Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction, also known as a “click reaction.” This reaction is carried out between an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is usually performed in a solvent like dimethyl sulfoxide (DMSO) or water, and the temperature is maintained at room temperature or slightly elevated to ensure optimal yields.
Chemical Reactions Analysis
4-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as an antimicrobial, antifungal, and anticancer agent. It has been investigated for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Biology: In biological research, the compound is used as a tool to study cellular processes and molecular interactions. It has been employed in the development of bioorthogonal chemistry techniques for labeling and imaging biomolecules.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings. It has also been explored for its potential use in agricultural applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby disrupting the associated biochemical pathway. In the case of antimicrobial or antifungal activity, the compound may interfere with the synthesis of essential cellular components, leading to cell death.
Comparison with Similar Compounds
4-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-phenyl-1H-1,2,3-triazole: This compound lacks the cyclopropyl and methoxy substituents, which may result in different biological activities and properties.
4-methyl-1-(2-methoxyphenyl)-1H-1,2,3-triazole: The presence of a methyl group instead of a cyclopropyl group can alter the compound’s reactivity and interactions with molecular targets.
4-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole: The position of the methoxy group on the phenyl ring can influence the compound’s chemical and biological properties.
Properties
IUPAC Name |
4-cyclopropyl-1-(2-methoxyphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-12-5-3-2-4-11(12)15-8-10(13-14-15)9-6-7-9/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKTYUUCBRUZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(N=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(morpholine-4-sulfonyl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6428755.png)
![6-cyclopropyl-3-{2-oxo-2-[4-(thiophen-3-yloxy)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6428762.png)
![N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6428774.png)
![N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide](/img/structure/B6428790.png)
![4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B6428796.png)
![3,5-dimethoxy-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide](/img/structure/B6428802.png)
![2-(3-chlorophenoxy)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide](/img/structure/B6428806.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B6428816.png)
![3-[2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-oxoethyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6428822.png)
![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B6428829.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B6428845.png)
![4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide](/img/structure/B6428861.png)
![3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B6428872.png)
![2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B6428876.png)
